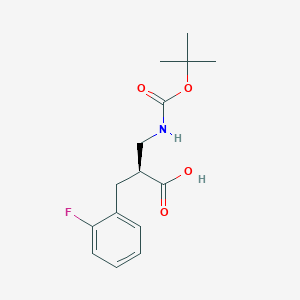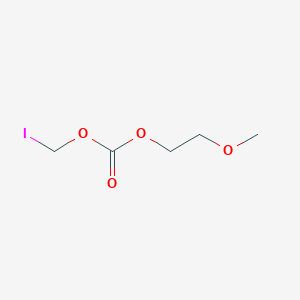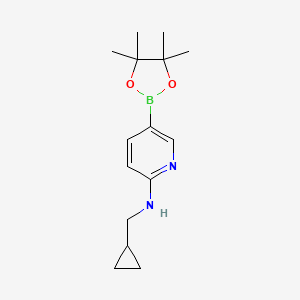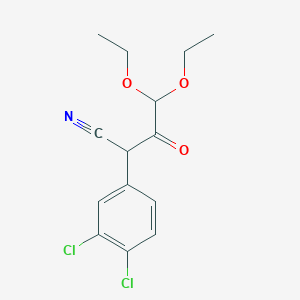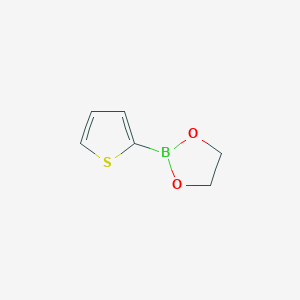
2-(Thiophen-2-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring attached to a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of thiophene derivatives with boronic acids or boronates. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where thiophene-2-boronic acid reacts with a suitable halogenated dioxaborolane under mild conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in an organic solvent like toluene or DMF.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiophene derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-(Thiophen-2-yl)-1,3,2-dioxaborolane has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Thiophen-2-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand for specific receptors or enzymes, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-boronic acid: Shares the thiophene ring but lacks the dioxaborolane moiety.
2-(Thiophen-2-yl)-1,3,2-dioxaborinane: Similar structure but with a different boron-containing ring.
Thiophene-2-carboxaldehyde: Contains a thiophene ring with an aldehyde functional group instead of a dioxaborolane.
Uniqueness
The presence of the boron atom allows for unique interactions and reactions not possible with other thiophene derivatives .
Propriétés
Numéro CAS |
718641-98-6 |
|---|---|
Formule moléculaire |
C6H7BO2S |
Poids moléculaire |
154.00 g/mol |
Nom IUPAC |
2-thiophen-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H7BO2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2 |
Clé InChI |
UPVHCQNTBYLELB-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


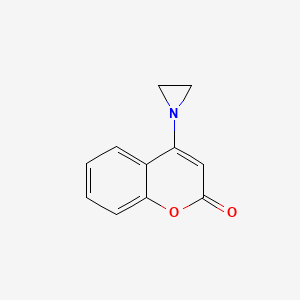
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
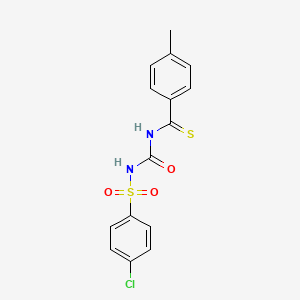
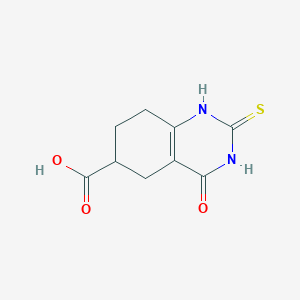
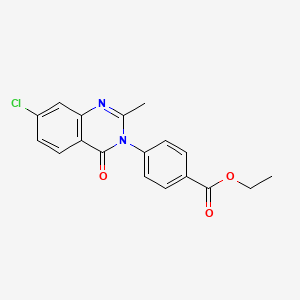

![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
